molecular formula C4H10N2O2 B13214164 2-amino-N-ethoxyacetamide

2-amino-N-ethoxyacetamide

Cat. No.: B13214164
M. Wt: 118.13 g/mol
InChI Key: YOEYTDCWDQNPJC-UHFFFAOYSA-N
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Description

2-amino-N-ethoxyacetamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of acetamide, where the amine group is substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethoxyacetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-aminoacetate . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-ethoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-ethoxyacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylacetamide
  • 2-amino-N,N-dimethylacetamide
  • 2-amino-N-methylacetamide

Comparison

Compared to these similar compounds, 2-amino-N-ethoxyacetamide is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-amino-N-ethoxyacetamide

InChI

InChI=1S/C4H10N2O2/c1-2-8-6-4(7)3-5/h2-3,5H2,1H3,(H,6,7)

InChI Key

YOEYTDCWDQNPJC-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)CN

Origin of Product

United States

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